Brobactam

Vue d'ensemble

Description

Brobactam est un composé synthétique connu pour son rôle d'inhibiteur des β-lactamases. Il est chimiquement identifié comme étant l'acide 6β-bromopénicillanique et a été étudié pour son potentiel à lutter contre la résistance aux antibiotiques en inhibant les enzymes β-lactamases, qui sont responsables de la dégradation des antibiotiques β-lactames .

Applications De Recherche Scientifique

Brobactam has been extensively studied for its potential to inhibit β-lactamase enzymes, making it a valuable compound in the fight against antibiotic-resistant bacteria. It has shown significant activity against a wide range of β-lactamase-producing bacteria, including those resistant to other β-lactamase inhibitors .

Applications in Chemistry

In chemistry, this compound is used as a tool to study the mechanisms of β-lactamase inhibition and to develop new inhibitors with improved efficacy .

Applications in Biology and Medicine

In biology and medicine, this compound is investigated for its potential to restore the efficacy of β-lactam antibiotics against resistant bacterial strains. It is often studied in combination with antibiotics like ampicillin to enhance their antibacterial activity .

Applications in Industry

In the pharmaceutical industry, this compound is used in the development of combination therapies to treat infections caused by β-lactamase-producing bacteria. Its ability to inhibit a broad spectrum of β-lactamases makes it a valuable component in antibiotic formulations .

Mécanisme D'action

Target of Action

Brobactam is a potent synthetic wide-spectrum β-lactamase inhibitor . The primary target of this compound is the β-lactamase enzyme . β-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics like penicillins .

Mode of Action

This compound inhibits the action of β-lactamases, thereby preventing the hydrolysis of the antibiotic molecule . This inhibition restores the antibacterial activity of β-lactam antibiotics against β-lactamase-producing resistant bacteria . This compound has been shown to possess 8–50 fold higher potency than clavulanic acid against chromosomally-encoded cephalosporinase enzymes in Enterobacteriaceae .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of β-lactamases, which are responsible for the resistance of bacteria to β-lactam antibiotics . By inhibiting these enzymes, this compound prevents the degradation of the antibiotic, allowing it to exert its antibacterial effects .

Pharmacokinetics

The pharmacokinetic properties of such inhibitors can significantly impact their bioavailability and therapeutic efficacy .

Result of Action

The inhibition of β-lactamases by this compound allows β-lactam antibiotics to exert their antibacterial effects, leading to the death of the bacteria . This results in the effective treatment of infections caused by β-lactamase-producing bacteria .

Action Environment

The efficacy and stability of this compound, like other antibiotics and their inhibitors, can be influenced by various environmental factors . These can include factors related to the specific infection site in the body, the presence of other medications, and the patient’s overall health status

Safety and Hazards

When handling Brobactam, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Brobactam plays a crucial role in biochemical reactions by inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. It interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound binds irreversibly to serine-β-lactamases, thereby preventing these enzymes from hydrolyzing β-lactam antibiotics . This interaction is essential for restoring the efficacy of β-lactam antibiotics against resistant bacterial strains.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the β-lactamase enzymes that bacteria produce, thereby allowing β-lactam antibiotics to exert their bactericidal effects. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism in bacteria. By preventing the degradation of β-lactam antibiotics, this compound ensures that these antibiotics can effectively target and kill bacterial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with β-lactamase enzymes. This compound forms a covalent bond with the active site serine residue of the β-lactamase enzyme, leading to irreversible inhibition . This inhibition prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring the antibiotics’ ability to target and kill bacteria. Additionally, this compound’s structure allows it to inhibit a broad spectrum of β-lactamase enzymes, making it a versatile and potent inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability and maintains its inhibitory activity over extended periods. Its degradation can occur under certain conditions, which may affect its long-term efficacy . Studies have shown that this compound remains effective in inhibiting β-lactamase enzymes and restoring the activity of β-lactam antibiotics in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits β-lactamase enzymes and enhances the efficacy of β-lactam antibiotics. At higher doses, toxic or adverse effects may be observed . Studies have identified threshold effects, where the optimal dosage of this compound maximizes its inhibitory activity while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to β-lactamase inhibition. It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . By inhibiting β-lactamase enzymes, this compound ensures that β-lactam antibiotics can effectively target bacterial cells, thereby influencing the overall metabolic activity of these cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This distribution is crucial for this compound’s inhibitory activity, as it ensures that the compound reaches the target β-lactamase enzymes within bacterial cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it interacts with β-lactamase enzymes. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles . By localizing to the cell wall, this compound can effectively inhibit β-lactamase enzymes and restore the activity of β-lactam antibiotics .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Brobactam est synthétisé par une série de réactions chimiques à partir de dérivés de l'acide pénicillanique. L'étape clé consiste en la bromation de l'acide pénicillanique pour introduire l'atome de brome en position 6β. Ceci est généralement réalisé en utilisant des agents bromants dans des conditions contrôlées afin d'assurer la bromation sélective de la position souhaitée .

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle en utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus comprend des étapes telles que la bromation, la purification et la cristallisation pour obtenir le produit final. La chromatographie liquide haute performance (HPLC) est souvent utilisée pour garantir la pureté du this compound dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions

Brobactam subit principalement des réactions de substitution en raison de la présence de l'atome de brome. Il peut également participer à des réactions d'hydrolyse, en particulier en présence d'enzymes β-lactamases .

Réactifs et conditions courants

Bromation : Le brome ou les agents bromants sont utilisés pour la synthèse initiale.

Hydrolyse : L'eau ou les solutions aqueuses en présence d'enzymes β-lactamases.

Principaux produits formés

Le principal produit formé par l'hydrolyse du this compound est le dérivé correspondant de l'acide pénicillanique, qui résulte du clivage du cycle β-lactame .

Applications de la recherche scientifique

This compound a été largement étudié pour son potentiel à inhiber les enzymes β-lactamases, ce qui en fait un composé précieux dans la lutte contre les bactéries résistantes aux antibiotiques. Il a montré une activité significative contre un large éventail de bactéries productrices de β-lactamases, y compris celles résistantes à d'autres inhibiteurs des β-lactamases .

Applications en chimie

En chimie, le this compound est utilisé comme un outil pour étudier les mécanismes d'inhibition des β-lactamases et pour développer de nouveaux inhibiteurs avec une efficacité améliorée .

Applications en biologie et en médecine

En biologie et en médecine, le this compound est étudié pour son potentiel à restaurer l'efficacité des antibiotiques β-lactames contre les souches bactériennes résistantes. Il est souvent étudié en association avec des antibiotiques comme l'ampicilline pour améliorer leur activité antibactérienne .

Applications dans l'industrie

Dans l'industrie pharmaceutique, le this compound est utilisé dans le développement de thérapies combinées pour traiter les infections causées par les bactéries productrices de β-lactamases. Sa capacité à inhiber un large éventail de β-lactamases en fait un composant précieux dans les formulations d'antibiotiques .

Mécanisme d'action

This compound exerce ses effets en se liant au site actif des enzymes β-lactamases, inhibant ainsi leur capacité à hydrolyser les antibiotiques β-lactames. Cette inhibition restaure l'activité antibactérienne des antibiotiques β-lactames contre les bactéries résistantes. Les cibles moléculaires du this compound sont les résidus sérine du site actif des enzymes β-lactamases, qui sont essentiels à leur activité catalytique .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide clavulanique : Un autre inhibiteur des β-lactamases avec un mécanisme d'action similaire, mais moins puissant contre certaines β-lactamases par rapport au brobactam.

Unicité du this compound

This compound est unique par sa puissance plus élevée contre les enzymes céphalosporinases codées chromosomiquement dans les Enterobacteriaceae, ce qui le rend plus efficace dans certains scénarios cliniques. Sa capacité à inhiber un large éventail de β-lactamases avec une efficacité plus élevée par rapport à d'autres inhibiteurs comme l'acide clavulanique met en évidence son potentiel en tant qu'inhibiteur supérieur des β-lactamases .

Propriétés

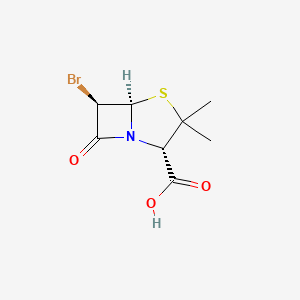

IUPAC Name |

(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVPSCAAXXVSFU-ALEPSDHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181175 | |

| Record name | Brobactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26631-90-3 | |

| Record name | (2S,5R,6R)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26631-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brobactam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026631903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brobactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brobactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I6JCF8EOE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Brobactam is a β-lactamase inhibitor. [, , , , , , , ] It exerts its activity by binding to and inhibiting β-lactamases, enzymes produced by bacteria that provide resistance to β-lactam antibiotics. [, , , , , , , ] By inhibiting these enzymes, this compound restores the activity of β-lactam antibiotics, enabling them to effectively kill the bacteria. [, , , , , , , ]

ANone: Unfortunately, the provided abstracts do not contain specific information regarding the molecular formula, weight, or spectroscopic data of this compound. Further research beyond these abstracts is required to gather these details.

A: this compound, often combined with Ampicillin in a 3:1 ratio, demonstrates potent in vitro activity against a broad range of bacterial strains. [] Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus, Proteus vulgaris, Morganella morganii, Citrobacter freundii, and Yersinia enterocolitica. [, ] Notably, this compound exhibits superior activity against these strains compared to cephalosporins. []

A: While the provided research indicates that exposure to sub-inhibitory levels of Ampicillin/Brobactam did not generally lead to resistance development, [] other studies have identified mutant TEM-type β-lactamases with decreased susceptibility to this compound. [, , ] These mutations, often involving amino acid substitutions in the enzyme's active site, can reduce the binding affinity of this compound and other inhibitors. [, , ]

A: Following oral administration of Pivampicillin/Brobactam, both compounds are absorbed moderately rapidly. [] this compound reaches a mean peak plasma concentration (Cmax) of 2.1 µg/mL with an elimination half-life of 1.6 hours. [] It also demonstrates good penetration into inflammatory fluid, reaching a Cmax of 1.0 µg/mL and achieving 81% penetration compared to plasma. [] Urinary recovery of this compound over 24 hours is approximately 40.2% of the administered dose. []

A: Based on its in vitro activity and pharmacokinetic properties, the Ampicillin/Brobactam combination holds promise for treating infections caused by ampicillin-resistant pathogens. [] This is particularly relevant in the context of rising antibiotic resistance, where new therapeutic options are crucial. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.